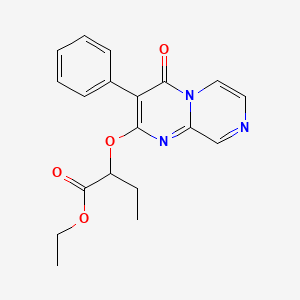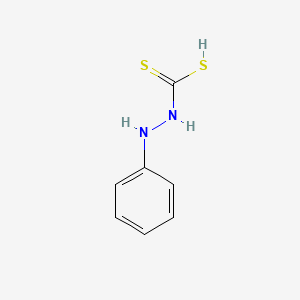
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium is a compound that combines an organic amine with a chromium-based complex. The organic component, N-cyclohexylcyclohexanamine, is a secondary amine where a cyclohexyl group is attached to the nitrogen atom of another cyclohexylamine. The chromium component, dihydroxy(dioxo)chromium, indicates the presence of chromium in a specific oxidation state with hydroxyl and oxo ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclohexanol under acidic conditions to form the desired secondary amine. The chromium complex can be synthesized by reacting chromium trioxide with water to form chromic acid, which then reacts with the amine to form the final compound .
Industrial Production Methods
Industrial production of N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium undergoes various chemical reactions, including:
Oxidation: The chromium component can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting both the chromium and the organic amine.
Substitution: The amine group can participate in substitution reactions, where the cyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state chromium compounds, while substitution reactions can produce various substituted amines .
Scientific Research Applications
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium involves interactions with molecular targets such as enzymes and receptors. The chromium component can participate in redox reactions, influencing cellular processes. The amine group can interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylamine: Similar structure but lacks the chromium component.
Cyclohexylamine: A simpler amine with only one cyclohexyl group.
Chromium trioxide: A chromium compound without the organic amine component.
Uniqueness
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium is unique due to its combination of an organic amine with a chromium complex, providing distinct chemical and biological properties not found in simpler compounds .
Properties
CAS No. |
25065-70-7 |
|---|---|
Molecular Formula |
C12H25CrNO4 |
Molecular Weight |
299.33 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C12H23N.Cr.2H2O.2O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;;;/h11-13H,1-10H2;;2*1H2;;/q;+2;;;;/p-2 |
InChI Key |
AUVXXFWOHPWOIB-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.O[Cr](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
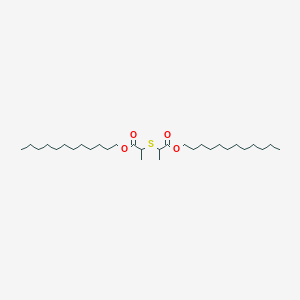
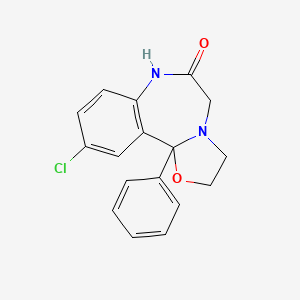
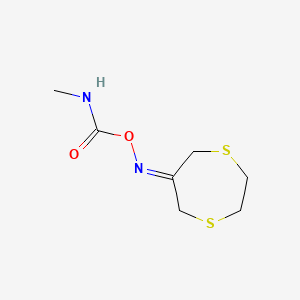
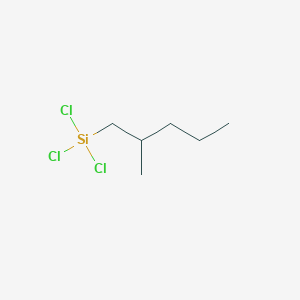

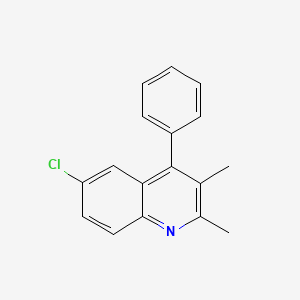
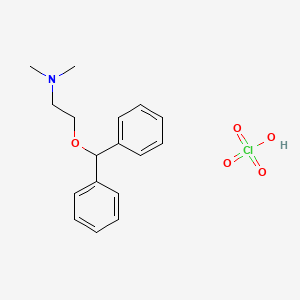
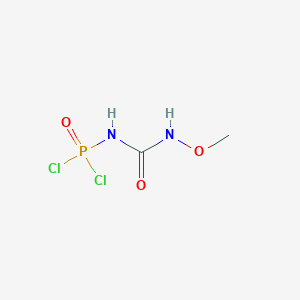


![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
